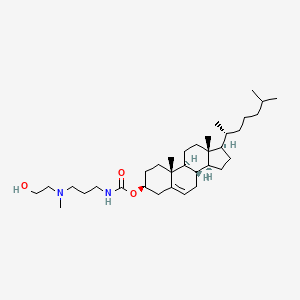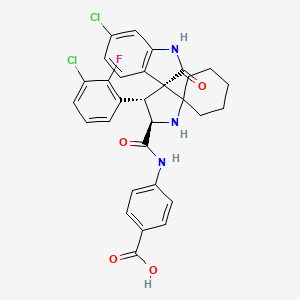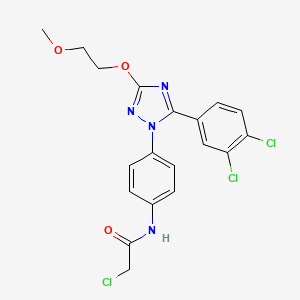
Hidrocloruro de MK2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK2-IN-1 hydrochloride is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). It is known for its non-ATP competitive binding mode and has an inhibitory concentration (IC50) of 0.11 micromolar for MK2 . This compound is widely used in scientific research to study the role of MK2 in various cellular processes, including inflammation and stress response.
Aplicaciones Científicas De Investigación
MK2-IN-1 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of MK2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of MK2 inhibition on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and stress response, such as rheumatoid arthritis and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MK2
Mecanismo De Acción
Target of Action
MK2-IN-1 hydrochloride primarily targets MAPKAPK2 (MK2) , also known as mitogen-activated protein kinase-activated protein kinase 2 . MK2 is a downstream effector of the p38 mitogen-activated protein kinase (MAPK) pathway. Its role is to regulate the stability of mRNAs encoding inflammatory cytokines .
Mode of Action
MK2-IN-1 hydrochloride interacts with MK2, inhibiting its activity. By doing so, it disrupts downstream signaling events triggered by p38 MAPK activation. Specifically, MK2-IN-1 hydrochloride impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . This disruption affects the cellular response to stress, inflammation, and other stimuli.
Biochemical Pathways
The p38 MAPK-MK2 pathway plays a crucial role in cellular stress responses, including inflammation, cell cycle regulation, and DNA damage repair. By inhibiting MK2, MK2-IN-1 hydrochloride interferes with these pathways, potentially modulating cytokine production, cell proliferation, and survival .
Análisis Bioquímico
Biochemical Properties
MK2-IN-1 hydrochloride interacts with the MK2 enzyme, inhibiting its activity . This interaction is characterized by a non-ATP competitive binding mode . The compound has an IC50 of 0.11 μM for MK2 and an EC50 of 0.35 μM for pHSP27 .
Cellular Effects
MK2-IN-1 hydrochloride influences cell function by modulating the activity of MK2, which is involved in cell signaling pathways . By inhibiting MK2, MK2-IN-1 hydrochloride can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of MK2-IN-1 hydrochloride involves binding to MK2 and inhibiting its activity . This results in changes in gene expression and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MK2-IN-1 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .
Industrial Production Methods: Industrial production of MK2-IN-1 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: MK2-IN-1 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Comparación Con Compuestos Similares
CC-99677: Another selective MK2 inhibitor with a covalent binding mode.
Vemurafenib: A B-RAF inhibitor that targets similar signaling pathways but with different specificity.
Uniqueness of MK2-IN-1 Hydrochloride: MK2-IN-1 hydrochloride is unique due to its high selectivity and non-ATP competitive binding mode. This makes it a valuable tool for studying the specific role of MK2 without interfering with other kinases that rely on ATP binding .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOSXSDARWKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)





![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)


![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
